Lipophilicity Modulation by 1,3-Dimethylation vs. Mono-Methyl and Non-Methylated Analogs
The target compound displays a computed logP (XLogP3) of 0.9, which is lower than the mono-methyl analog (logP 1.038) and the non-methylated analog (logP 1.63) . This demonstrates that 1,3-dimethylation on the triazole ring does not linearly increase lipophilicity; instead, it results in a distinct hydrophilic shift relative to the mono-methylated congener, likely due to altered electronic distribution and solvation effects.
| Evidence Dimension | Computed lipophilicity (logP) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 |
| Comparator Or Baseline | 4-(3-methyl-1H-1,2,4-triazol-5-yl)phenyl)methanamine (mono-methyl): logP = 1.038; 4-(1H-1,2,4-triazol-3-yl)phenyl)methanamine (non-methylated): logP = 1.63 |
| Quantified Difference | ΔlogP = -0.138 vs. mono-methyl; ΔlogP = -0.73 vs. non-methylated |
| Conditions | Calculated values from PubChem XLogP3 (target), Chembase (mono-methyl), Evitachem database (non-methylated) |
Why This Matters
For medicinal chemistry programs targeting CNS or intracellular targets, the lowered lipophilicity of the target compound may translate to improved solubility and reduced non-specific protein binding compared to the mono-methyl analog, influencing lead optimization decisions.
- [1] PubChem CID 62696261. XLogP3 = 0.9. View Source
- [2] Chembase. [4-(3-methyl-1H-1,2,4-triazol-5-yl)phenyl]methanamine. LogP = 1.038. View Source
